

# Spectroscopic Characterization of 3-Chloro-5-nitrotoluene: Application Notes and Protocols

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## Compound of Interest

Compound Name: 3-Chloro-5-nitrotoluene

Cat. No.: B098224

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This document provides a detailed guide to the spectroscopic characterization of **3-Chloro-5-nitrotoluene**, a key intermediate in various synthetic pathways. The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with comprehensive protocols for data acquisition.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **3-Chloro-5-nitrotoluene**.

### <sup>1</sup>H NMR Data

The proton NMR spectrum of **3-Chloro-5-nitrotoluene** was acquired in deuterated chloroform (CDCl<sub>3</sub>) on a 500 MHz instrument. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Proton Assignment	Chemical Shift ( $\delta$ ppm)	Multiplicity	Integration
H-6	8.03	Broad Singlet	1H
H-2	7.94	Broad Singlet	1H
H-4	7.50	Broad Singlet	1H
-CH <sub>3</sub>	2.46	Singlet	3H

Note: The aromatic protons, though appearing as broad singlets in the cited data, are expected to show fine coupling. Further high-resolution analysis may resolve these into multiplets.[\[1\]](#)[\[2\]](#)

### <sup>13</sup>C NMR Data (Predicted)

Experimental <sup>13</sup>C NMR data for **3-Chloro-5-nitrotoluene** is not readily available. The following chemical shifts are predicted based on the analysis of substituted benzenes and related nitroaromatic compounds. Aromatic carbons typically resonate in the 110-170 ppm range.

Carbon Assignment	Predicted Chemical Shift ( $\delta$ ppm)
C-5 (C-NO <sub>2</sub> )	~148
C-3 (C-Cl)	~135
C-1 (C-CH <sub>3</sub> )	~140
C-6	~125
C-2	~122
C-4	~130
-CH <sub>3</sub>	~21

### Infrared (IR) Spectroscopy Data (Predicted)

Key IR absorption bands for **3-Chloro-5-nitrotoluene** are predicted based on the characteristic frequencies of its functional groups.

Wavenumber (cm <sup>-1</sup> )	Vibrational Mode	Functional Group
~3100-3000	C-H Stretch	Aromatic C-H
~1600, ~1500	C=C Stretch	Aromatic Ring
~1550-1530	Asymmetric NO <sub>2</sub> Stretch	Nitro Group
~1350-1330	Symmetric NO <sub>2</sub> Stretch	Nitro Group
~800-700	C-Cl Stretch	Chloro Group

## Mass Spectrometry (MS) Data (Predicted)

The electron ionization (EI) mass spectrum of **3-Chloro-5-nitrotoluene** is expected to show the following key fragments. The molecular weight of **3-Chloro-5-nitrotoluene** is 171.58 g/mol.

m/z	Proposed Fragment Ion	Notes
171/173	[M] <sup>+</sup>	Molecular ion peak with isotopic pattern for one chlorine atom.
125/127	[M - NO <sub>2</sub> ] <sup>+</sup>	Loss of the nitro group.
90	[M - NO <sub>2</sub> - Cl] <sup>+</sup>	Subsequent loss of chlorine.
77	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>	Phenyl cation fragment.

## Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of **3-Chloro-5-nitrotoluene**. Instrument-specific parameters may require optimization.

### NMR Spectroscopy Protocol

- Sample Preparation:

- Dissolve approximately 10-20 mg of **3-Chloro-5-nitrotoluene** in 0.6-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ).
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Transfer the solution to a clean, dry 5 mm NMR tube.
- $^1\text{H}$  NMR Acquisition:
  - Spectrometer: 500 MHz NMR Spectrometer
  - Solvent:  $\text{CDCl}_3$
  - Temperature: 298 K
  - Pulse Sequence: Standard single-pulse sequence
  - Spectral Width: -2 to 12 ppm
  - Number of Scans: 16-32
  - Relaxation Delay: 1.0 s
- $^{13}\text{C}$  NMR Acquisition:
  - Spectrometer: 125 MHz NMR Spectrometer
  - Solvent:  $\text{CDCl}_3$
  - Temperature: 298 K
  - Pulse Sequence: Proton-decoupled pulse sequence
  - Spectral Width: 0 to 200 ppm
  - Number of Scans: 1024 or more, depending on sample concentration
  - Relaxation Delay: 2.0 s

## FTIR Spectroscopy Protocol

- Sample Preparation:
  - For solid samples, the KBr pellet method is recommended. Mix a small amount of finely ground **3-Chloro-5-nitrotoluene** (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr).
  - Press the mixture into a transparent pellet using a hydraulic press.
- FTIR Acquisition:
  - Spectrometer: Fourier Transform Infrared Spectrometer
  - Accessory: Transmission holder
  - Spectral Range: 4000-400  $\text{cm}^{-1}$
  - Resolution: 4  $\text{cm}^{-1}$
  - Number of Scans: 16-32
  - Background: A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

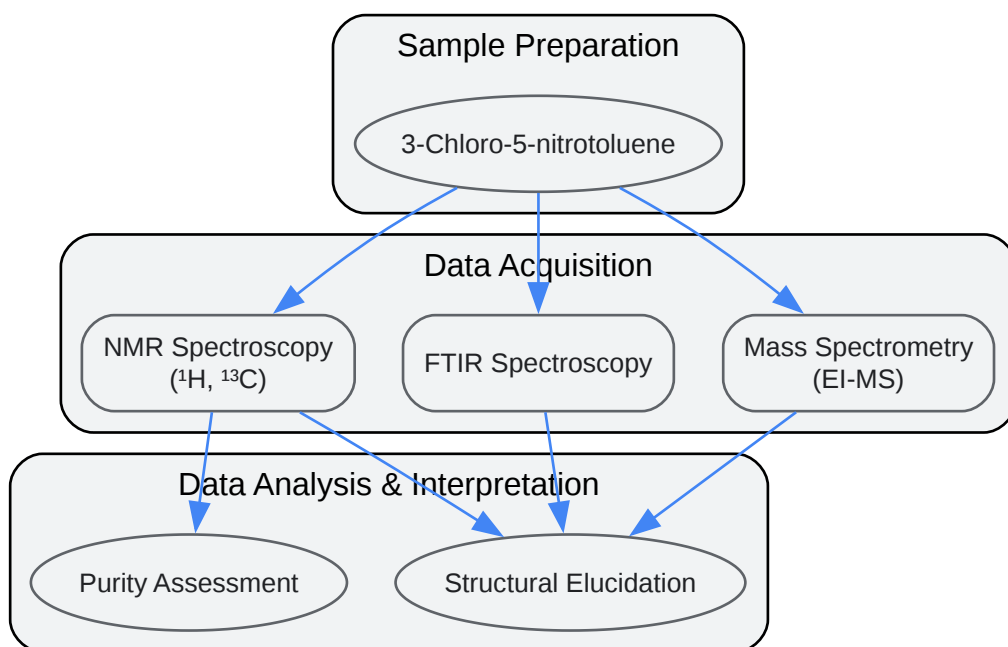
## Mass Spectrometry Protocol

- Sample Introduction:
  - Introduce a dilute solution of **3-Chloro-5-nitrotoluene** in a volatile organic solvent (e.g., methanol or dichloromethane) via direct infusion or through a gas chromatograph (GC-MS).
- MS Acquisition (Electron Ionization - EI):
  - Ionization Mode: Electron Ionization (EI)
  - Ionization Energy: 70 eV

- Mass Range:  $m/z$  40-300
- Source Temperature: 200-250 °C
- Scan Speed: 1000 amu/s

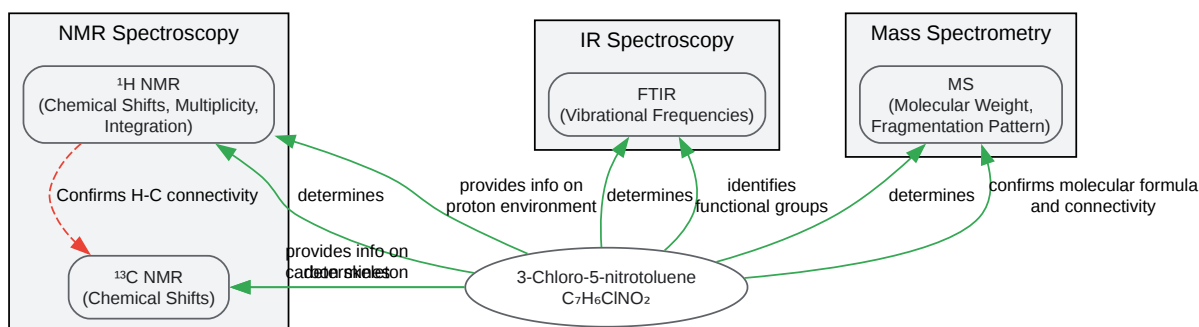
## Workflow and Data Relationships

The following diagrams illustrate the overall workflow for the spectroscopic characterization of **3-Chloro-5-nitrotoluene** and the logical relationships between the different spectroscopic techniques.



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Caption: Workflow for Spectroscopic Characterization.



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Caption: Relationship between Spectroscopic Data and Molecular Structure.

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## References

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